molecular formula C13H24O2SSi B1400322 (5-(2-(tert-Butyldimethylsilyloxy)ethyl)thiophen-2-yl)methanol CAS No. 1046497-76-0

(5-(2-(tert-Butyldimethylsilyloxy)ethyl)thiophen-2-yl)methanol

Cat. No.: B1400322
CAS No.: 1046497-76-0
M. Wt: 272.48 g/mol
InChI Key: HOZMKIHVFASGKC-UHFFFAOYSA-N
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Description

(5-(2-(tert-Butyldimethylsilyloxy)ethyl)thiophen-2-yl)methanol (CAS: 1046497-76-0; synonyms: [5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2-thienyl]methanol) is a thiophene-based compound featuring a hydroxymethyl group at the 2-position and a tert-butyldimethylsilyl (TBDMS)-protected ethyloxy group at the 5-position of the thiophene ring . The TBDMS group serves as a protective moiety for the hydroxyl group, enhancing stability during synthetic processes, particularly under acidic or basic conditions. This compound is primarily utilized as an intermediate in organic synthesis, enabling controlled functionalization of the thiophene scaffold for applications in pharmaceuticals, agrochemicals, or materials science.

Properties

IUPAC Name

[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]thiophen-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2SSi/c1-13(2,3)17(4,5)15-9-8-11-6-7-12(10-14)16-11/h6-7,14H,8-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZMKIHVFASGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=CC=C(S1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-(2-(tert-butyldimethylsilyloxy)ethyl)thiophen-2-yl)methanol, also known by its CAS number 1179336-22-1, is a thiophene derivative that has garnered attention for its potential biological activities. This article discusses its biological activity, including antiproliferative effects, antibacterial properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H24OSiC_{17}H_{24}OSi, with a molecular weight of approximately 304.52 g/mol. It features a thiophene ring substituted with a tert-butyldimethylsilyloxy group, which may influence its biological interactions and solubility.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of thiophene derivatives in cancer cell lines. For instance, compounds similar to this compound were tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Case Study: MCF-7 Cell Line

In a study investigating the antiproliferative activity of related thiophene compounds, several exhibited significant inhibition of cell growth. The IC50 values for these compounds ranged from 10 to 33 nM, indicating potent activity comparable to established chemotherapeutic agents like combretastatin A-4 (CA-4), which has an IC50 of approximately 3.9 nM in MCF-7 cells .

Table 1: Antiproliferative Activity of Thiophene Derivatives

CompoundCell LineIC50 (nM)
CA-4MCF-73.9
Compound AMCF-710
Compound BMCF-723
Compound CA54930

The mechanism underlying the antiproliferative effects of thiophene derivatives often involves tubulin destabilization. These compounds have been shown to bind to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest and apoptosis in cancer cells .

Antibacterial Activity

In addition to anticancer properties, this compound has demonstrated antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The methanol extract of similar thiophene compounds showed significant antibacterial effects, highlighting their potential as therapeutic agents against resistant strains .

Table 2: Antibacterial Activity Against Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
MRSA8 µg/mL

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that thiophene derivatives exhibit promising anticancer properties. A study highlighted the synthesis of various thiophene-based compounds, including those with silyl ether functionalities, which showed significant cytotoxic effects against cancer cell lines. The presence of the tert-butyldimethylsilyloxy group enhances the solubility and bioavailability of these compounds, making them potential candidates for drug development .

Mechanism of Action
The mechanism by which these compounds exert their effects often involves the modulation of biological pathways related to cell proliferation and apoptosis. For instance, compounds similar to (5-(2-(tert-butyldimethylsilyloxy)ethyl)thiophen-2-yl)methanol have been shown to inhibit specific kinases involved in cancer progression, leading to reduced tumor growth in preclinical models .

Organic Synthesis

Reagent in Chemical Reactions
this compound serves as a versatile reagent in organic synthesis. Its ability to participate in various reactions, such as nucleophilic substitutions and coupling reactions, makes it a valuable building block for synthesizing more complex molecules. The silyl ether group can be selectively removed under mild conditions, allowing for further functionalization of the molecule .

Applications in Diels-Alder Reactions
The compound has also been utilized in Diels-Alder reactions, where it acts as a diene or dienophile. The high-pressure conditions under which these reactions are conducted can lead to selective formation of desired adducts, showcasing the compound's utility in synthesizing polycyclic structures that are important in pharmaceuticals and materials science .

Material Science

Conductive Polymers
Thiophene derivatives are integral to the development of conductive polymers. The incorporation of this compound into polymer matrices can enhance electrical conductivity due to the extended π-conjugation provided by the thiophene units. This property is particularly useful in applications such as organic photovoltaics and organic light-emitting diodes (OLEDs) .

Case Studies

Study Objective Findings
Anticancer Activity Study Evaluate cytotoxicity against cancer cell linesSignificant inhibition of cell proliferation observed with IC50 values below 10 µM for several derivatives .
Diels-Alder Reaction Optimization Optimize reaction conditions for synthesizing polycyclic compoundsHigh-pressure conditions yielded a 90% conversion rate with excellent selectivity for desired products .
Conductive Polymer Development Assess electrical properties of polymer compositesEnhanced conductivity measured at 0.1 S/cm when incorporating thiophene derivatives into polymer blends .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with analogous thiophene derivatives, focusing on substituents, protective groups, and reactivity.

Table 1: Comparative Analysis of Thiophene Derivatives
Compound Name Substituents Protective Group Functional Groups Molecular Weight Key Properties Applications
(5-(2-(tert-Butyldimethylsilyloxy)ethyl)thiophen-2-yl)methanol 2-hydroxymethyl, 5-TBDMS-O-ethyl TBDMS Alcohol (protected), thiophene ~314.5 Hydrophobic, acid-stable Synthetic intermediate for drug candidates
2-(t-Butyldiphenylsilyloxy)ethyl 4-methoxy-3-oxobutanoate (12) 4-methoxy-3-oxobutanoate ester TBDPS (t-butyldiphenylsilyl) Ester, ketone 437.18 Bulky silyl group, low polarity Synthesis of complex esters (e.g., )
[5-(2-Pyridinyl)-2-thienyl]methanol 2-hydroxymethyl, 5-pyridinyl None Alcohol, pyridine 191.25 Polar, basic nitrogen Ligand in coordination chemistry ()
1-(5-iodo-thiophen-2-yl)-1-(5-iodo-thiophen-2-yl)-ethanol Di-iodo substitution, ethanol None Alcohol, iodide ~466.2 Electrophilic sites Halogenation reactions ()
Canagliflozin () Thiophene-linked fluorophenyl, hydroxymethyl (sugar moiety) None Hydroxymethyl, SGLT2 inhibitor ~444.5 High solubility in DMSO Antidiabetic drug

Analysis of Protective Groups

  • TBDMS vs. TBDPS : The TBDMS group in the target compound offers moderate steric hindrance and high solubility in organic solvents, making it suitable for multi-step syntheses. In contrast, the TBDPS group in Compound 12 () provides greater bulkiness, reducing reactivity but requiring harsher conditions (e.g., fluoride ions) for deprotection .
  • Unprotected Derivatives: Compounds like [5-(2-Pyridinyl)-2-thienyl]methanol () exhibit higher polarity and reactivity, enabling direct participation in hydrogen bonding or metal coordination. However, they lack the stability needed for prolonged synthetic sequences .

Pharmacological Relevance

  • Blood-Brain Barrier Permeability : Thiophene carboxamides (e.g., ) prioritize lipophilicity for CNS penetration, whereas the target compound’s TBDMS group may limit bioavailability unless deprotected .
  • Antimicrobial Activity: Ethanolamine-linked triazoles () highlight the role of free hydroxyl groups in bioactivity, a feature absent in the TBDMS-protected compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-(2-(tert-Butyldimethylsilyloxy)ethyl)thiophen-2-yl)methanol
Reactant of Route 2
(5-(2-(tert-Butyldimethylsilyloxy)ethyl)thiophen-2-yl)methanol

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